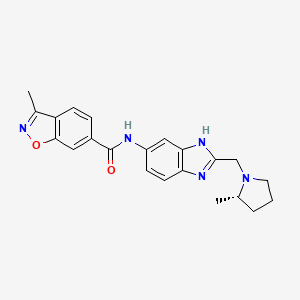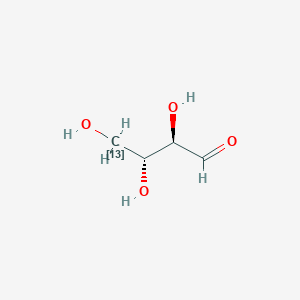
D-Erythrose-4-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Erythrose-4-13C is a stable isotope-labeled compound, specifically a form of D-Erythrose where the carbon at the fourth position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, to trace and study metabolic pathways and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Erythrose-4-13C can be synthesized through the site-selective labeling of D-Erythrose using carbon-13 enriched precursors. One common method involves the use of site-selectively 13C-enriched glucose as the carbon source in bacterial expression systems. This approach allows for the incorporation of the 13C isotope at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes where genetically engineered microorganisms are used to incorporate the 13C isotope into the desired position of the erythrose molecule. This method ensures high yield and purity of the labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-Erythrose-4-13C undergoes various chemical reactions, including:
Oxidation: Conversion to erythrose-4-phosphate.
Reduction: Formation of erythritol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like halides or amines.
Major Products
Oxidation: Erythrose-4-phosphate.
Reduction: Erythritol.
Substitution: Various substituted erythrose derivatives depending on the reagents used.
Applications De Recherche Scientifique
D-Erythrose-4-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the dynamics of protein folding and interactions by incorporating the labeled compound into specific amino acids.
Medicine: Utilized in drug development and pharmacokinetics to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for use in various industrial processes and research
Mécanisme D'action
D-Erythrose-4-13C exerts its effects by participating in metabolic pathways where it acts as a precursor or intermediate. The labeled carbon allows researchers to trace the compound through various biochemical reactions and pathways. For example, it can be converted to erythrose-4-phosphate, which then enters the pentose phosphate pathway, a crucial metabolic route in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-Erythrose-1-13C
- D-Erythrose-2-13C
- D-Erythrose-3-13C
Uniqueness
D-Erythrose-4-13C is unique due to the specific labeling at the fourth carbon position, which allows for targeted studies of metabolic pathways involving this position. Compared to other labeled erythrose compounds, this compound provides more selective labeling for certain positions in amino acids, making it particularly useful for studying protein dynamics and interactions .
Propriétés
Formule moléculaire |
C4H8O4 |
|---|---|
Poids moléculaire |
121.10 g/mol |
Nom IUPAC |
(2R,3R)-2,3,4-trihydroxy(413C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2+1 |
Clé InChI |
YTBSYETUWUMLBZ-MWBLCDOCSA-N |
SMILES isomérique |
[13CH2]([C@H]([C@H](C=O)O)O)O |
SMILES canonique |
C(C(C(C=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


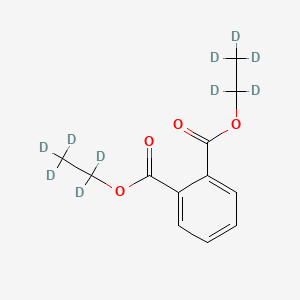
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
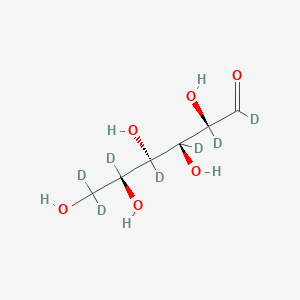
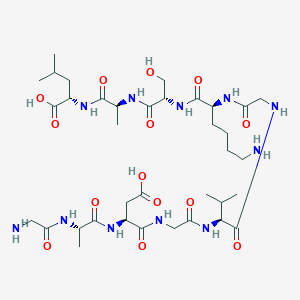
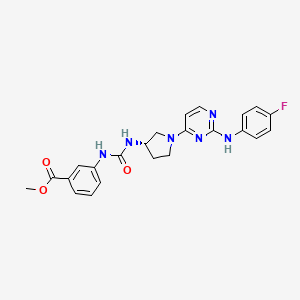

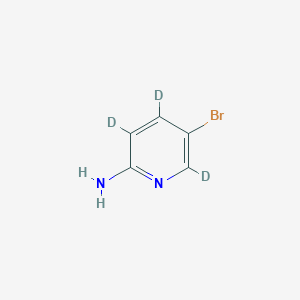
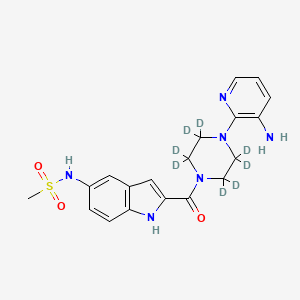
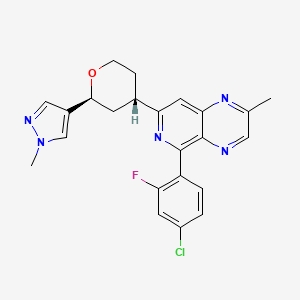

![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)
